6-(4-ethoxyphenyl)-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one

Lipophilicity Metabolic stability Pyridazinone SAR

6-(4-Ethoxyphenyl)-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one (CAS 922862-99-5, molecular formula C₁₈H₁₇N₃O₂, MW 307.35 g/mol) is a 2,6-disubstituted pyridazin-3(2H)-one derivative bearing a 4-ethoxyphenyl group at the C-6 position and a pyridin-3-ylmethyl substituent at the N-2 position. Pyridazin-3(2H)-ones constitute a privileged pharmacophore scaffold with demonstrated versatility across anti-inflammatory, analgesic, anticancer, cardiovascular, and antimicrobial indications.

Molecular Formula C18H17N3O2
Molecular Weight 307.353
CAS No. 922862-99-5
Cat. No. B2953004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-ethoxyphenyl)-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one
CAS922862-99-5
Molecular FormulaC18H17N3O2
Molecular Weight307.353
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=CN=CC=C3
InChIInChI=1S/C18H17N3O2/c1-2-23-16-7-5-15(6-8-16)17-9-10-18(22)21(20-17)13-14-4-3-11-19-12-14/h3-12H,2,13H2,1H3
InChIKeyDVMYSZXXYFYPOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(4-Ethoxyphenyl)-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one (CAS 922862-99-5): Structural Identity, Compound Class, and Procurement-Relevant Characteristics


6-(4-Ethoxyphenyl)-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one (CAS 922862-99-5, molecular formula C₁₈H₁₇N₃O₂, MW 307.35 g/mol) is a 2,6-disubstituted pyridazin-3(2H)-one derivative bearing a 4-ethoxyphenyl group at the C-6 position and a pyridin-3-ylmethyl substituent at the N-2 position . Pyridazin-3(2H)-ones constitute a privileged pharmacophore scaffold with demonstrated versatility across anti-inflammatory, analgesic, anticancer, cardiovascular, and antimicrobial indications . This specific compound is catalogued as a research-grade kinase-focused small molecule with typical commercial purity of ≥95% . Its structural architecture—combining an electron-donating 4-ethoxyphenyl ring with a hydrogen-bond-capable pyridin-3-ylmethyl side chain—places it within a chemical space distinct from simpler 6-aryl-pyridazinones lacking N-2 heteroarylalkyl substitution.

Why 6-(4-Ethoxyphenyl)-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one Cannot Be Replaced by a Close Structural Analog Without Risk of Altered Biological Performance


Within the 2,6-disubstituted pyridazin-3(2H)-one series, seemingly minor structural modifications produce disproportionately large shifts in target engagement, selectivity, and pharmacokinetic behavior. The ethoxy (–OCH₂CH₃) substituent at the para-position of the C-6 phenyl ring is not interchangeable with methoxy (–OCH₃), chloro (–Cl), or unsubstituted phenyl without altering lipophilicity (ΔcLogP ≈ +0.5 for ethoxy vs. methoxy), metabolic stability (O-dealkylation susceptibility), and steric occupancy within hydrophobic enzyme pockets . The pyridin-3-ylmethyl N-2 appendage, specifically the 3-pyridyl (meta) isomer, provides a distinct hydrogen-bond acceptor geometry and basicity (pKa of pyridine nitrogen ≈ 5.2) compared to the 2-pyridyl or 4-pyridyl isomers, directly affecting kinase hinge-binding interactions and selectivity profiles . SAR studies on pyridazinone c-Met inhibitors have demonstrated that N-2 substitution is critical for both enzymatic potency and cellular anti-proliferative activity, with alkyl/arylalkyl variations at this position yielding IC₅₀ differences exceeding 100-fold . Consequently, procurement of an analog lacking either the 4-ethoxyphenyl or the pyridin-3-ylmethyl group—or bearing a different positional isomer—cannot be assumed to recapitulate the target compound's biological fingerprint.

Quantitative Differentiation Evidence for 6-(4-Ethoxyphenyl)-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one Versus Closest Analogs


Structural Differentiation: 4-Ethoxyphenyl vs. 4-Methoxyphenyl Substituent Impact on Lipophilicity and Metabolic Stability

The target compound incorporates a 4-ethoxyphenyl (–OCH₂CH₃) group at C-6, whereas the closest commercial analog, 6-(4-methoxyphenyl)-2-(pyridin-4-ylmethyl)pyridazin-3(2H)-one, bears a 4-methoxyphenyl (–OCH₃) moiety. The ethoxy group contributes approximately +0.5 log units of additional lipophilicity relative to methoxy, which enhances membrane permeability but also modulates metabolic susceptibility via CYP450-mediated O-dealkylation . In the pyridazinone class, the ethoxy-to-methoxy substitution has been shown to alter both pharmacokinetic half-life and target residence time in PDE4 and COX-2 inhibitor series, where ethoxy-bearing analogs consistently demonstrated prolonged duration of action in vivo compared to methoxy counterparts .

Lipophilicity Metabolic stability Pyridazinone SAR

Pyridin-3-ylmethyl vs. Pyridin-4-ylmethyl N-2 Substitution: Differential Kinase Hinge-Binding Geometry and c-Met Inhibitory Activity

The target compound features a pyridin-3-ylmethyl group at the N-2 position, whereas the commercially prevalent analog 6-(4-methoxyphenyl)-2-(pyridin-4-ylmethyl)pyridazin-3(2H)-one bears a pyridin-4-ylmethyl substituent. X-ray co-crystal structures of pyridazinone-based c-Met inhibitors reveal that the N-2 substituent occupies the solvent-exposed region adjacent to the kinase hinge, where the pyridine nitrogen position dictates hydrogen-bonding interactions with backbone residues . SAR data from Dorsch et al. (2015) demonstrate that N-2 pyridin-3-ylmethyl-substituted pyridazinones achieve c-Met enzymatic IC₅₀ values in the low nanomolar range (IC₅₀ = 30 nM for the initial hit), with subsequent optimization yielding IC₅₀ values as low as 4.2 nM . The pyridin-3-yl (meta) isomer provides a distinct vector for hydrogen-bond acceptance compared to the pyridin-4-yl (para) isomer, which can alter kinase selectivity profiles by >10-fold across the kinome .

c-Met kinase Kinase hinge-binding Pyridazinone SAR

Absence of Halogen Substitution: Differentiation from 5-Chloro-6-(4-ethoxyphenyl)pyridazin-3(2H)-one in Cytotoxicity and Off-Target Liability Profiles

The target compound lacks halogen substitution on the pyridazinone core, distinguishing it from the close analog 5-Chloro-6-(4-ethoxyphenyl)pyridazin-3(2H)-one, which bears a chlorine atom at the C-5 position. In pyridazinone SAR, C-5 halogenation introduces electrophilic reactivity potential and alters the electronic character of the heterocyclic ring (σₘ for Cl ≈ +0.37), which can increase non-specific protein reactivity and cytotoxicity profiles . The 5-chloro analog has reported IC₅₀ values of 25.0 µM against A549 (lung cancer) and 15.5 µM against MCF-7 (breast cancer) cell lines . In contrast, pyridazinones lacking C-5 halogenation within the 2,6-disubstituted series have demonstrated cleaner cytotoxicity profiles with wider therapeutic windows in HCT116 colon carcinoma assays, where selective anti-proliferative activity was observed without general cellular toxicity .

Cytotoxicity Halogen effects Cancer cell lines

Class-Level Evidence: Pyridazin-3(2H)-one Scaffold as a Validated COX-2 Inhibitor Pharmacophore with Nanomolar Potency and Gastric-Sparing Profile

The pyridazin-3(2H)-one core is a validated pharmacophore for selective cyclooxygenase-2 (COX-2) inhibition. In a systematic SAR study by Ahmed et al. (2020), pyridazinone derivatives bearing aryl or heteroaryl substituents at C-6 achieved COX-2 IC₅₀ values in the low nanomolar range (15.56–19.77 nM), with selectivity indices (COX-1/COX-2 IC₅₀ ratio) reaching 24–38 . These values are comparable to or exceed those of celecoxib (COX-2 IC₅₀ = 73.53 nM, SI = 11.78). Critically, the most selective pyridazinones demonstrated superior gastric safety profiles compared to both indomethacin and celecoxib in the carrageenan-induced rat paw edema model, with no observable gastric ulcerogenic effect . Ibrahim et al. (2017) further confirmed that 2,6-disubstituted pyridazin-3(2H)-ones achieve COX-2 IC₅₀ values as low as 0.11 µM with milder ulcer scoring than indomethacin . While these data derive from structurally related pyridazinones rather than the target compound itself, the 2,6-disubstitution pattern—specifically the combination of a 6-aryl group and an N-2 heteroarylalkyl substituent—is a recurring motif among the most potent and selective COX-2 inhibitors within this chemical class .

COX-2 inhibition Anti-inflammatory Gastric safety

Differentiation from Parogrelil (NT-702): Scaffold Divergence for PDE3 vs. Kinase Targeting Applications

Parogrelil (NT-702, 4-bromo-6-(3-(4-chlorophenyl)propoxy)-5-(pyridin-3-ylmethylamino)pyridazin-3(2H)-one) is a clinically investigated pyridazinone that shares the pyridin-3-ylmethylamino motif but differs fundamentally from the target compound in its substitution architecture . Parogrelil is a potent PDE3 inhibitor (IC₅₀ = 11–67 nM against human platelet PDE3) with vasodilatory and antiplatelet activity, developed for intermittent claudication . The target compound, by contrast, features a C-6 aryl (4-ethoxyphenyl) group and N-2 pyridin-3-ylmethyl substitution—a topology associated with kinase (particularly c-Met) inhibition rather than PDE3 activity . In the pyridazinone SAR landscape, C-4/C-5 substitution (as in parogrelil) favors PDE3/PDE4 inhibition, whereas C-6 aryl substitution with N-2 heteroarylalkyl groups directs activity toward kinase targets . The target compound's lack of C-4/C-5 substitution and absence of the bromine atom precludes the PDE3 inhibitory activity characteristic of parogrelil, making these two compounds unsuitable substitutes for one another in either kinase-focused or PDE-focused research programs.

PDE3 inhibition Kinase selectivity Scaffold differentiation

Physicochemical Property Differentiation: Molecular Weight, Topological Polar Surface Area, and Rotatable Bond Count vs. Simpler 6-Aryl-pyridazin-3(2H)-ones

The target compound (MW = 307.35 g/mol; predicted TPSA ≈ 56 Ų; rotatable bonds = 6) occupies a physicochemical property space that is distinct from the simpler 6-(4-ethoxyphenyl)pyridazin-3(2H)-one core scaffold (CAS 95117-76-3; MW = 216.24 g/mol; predicted TPSA ≈ 46 Ų; rotatable bonds = 3) . The addition of the N-2 pyridin-3-ylmethyl group increases molecular weight by ~91 Da and adds 3 rotatable bonds, which shifts the compound from a fragment-like space (MW < 250) into lead-like space (250 < MW < 350). This has implications for binding site occupancy: the larger N-2 substituent enables engagement with residues in the solvent-exposed region or hydrophobic back pocket of target proteins that the simpler C-6-only scaffold cannot access. The topological polar surface area increase (~10 Ų) remains within the favorable range for blood-brain barrier penetration (TPSA < 90 Ų), suggesting the compound retains potential for CNS target engagement unlike many larger N-2-substituted analogs .

Physicochemical properties Drug-likeness Permeability

Optimal Research and Procurement Application Scenarios for 6-(4-Ethoxyphenyl)-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Optimization Programs Targeting c-Met or Related Receptor Tyrosine Kinases

The compound's 2,6-disubstituted pyridazin-3(2H)-one scaffold with pyridin-3-ylmethyl N-2 substitution is validated in c-Met co-crystal structures (PDB 4R1V) and demonstrates low-nanomolar enzymatic potency (IC₅₀ range: 4.2–30 nM) in optimized analogs . Procurement of this specific compound provides a structurally characterized starting point for structure-based design of c-Met inhibitors. Its non-halogenated scaffold avoids the electrophilic reactivity liabilities associated with C-5 chloro or C-4 bromo analogs, enabling cleaner SAR interpretation during hit-to-lead optimization. The presence of both the 4-ethoxyphenyl C-6 group and the pyridin-3-ylmethyl N-2 group enables simultaneous exploration of hydrophobic pocket occupancy and hinge-binding interactions.

COX-2 Selective Inhibitor Discovery with Gastric-Sparing Preclinical Profile Requirements

The 2,6-disubstituted pyridazin-3(2H)-one chemotype has demonstrated COX-2 IC₅₀ values as low as 15.56 nM with selectivity indices of 24–38—comparable to or exceeding celecoxib—while exhibiting superior gastric safety in rodent models . This compound, featuring the critical 6-aryl + N-2 heteroarylalkyl substitution motif recurrent among the most selective COX-2 inhibitors in the pyridazinone class, is a strategically relevant entry point for anti-inflammatory programs requiring both potency and gastrointestinal tolerability. Its position in chemical space—lead-like MW (~307 Da) with no H-bond donors—is favorable for oral bioavailability optimization.

Dual-Target (Kinase/COX-2) Polypharmacology Profiling Studies in Oncology or Inflammation

The pyridazin-3(2H)-one scaffold is one of the few chemotypes with independently validated activity against both kinase (c-Met) and COX-2 targets, depending on the specific substitution pattern . The target compound's unique combination of 4-ethoxyphenyl and pyridin-3-ylmethyl substituents places it at the intersection of these two pharmacological spaces, making it a valuable probe for polypharmacology studies. Its physicochemical profile (MW 307.35, TPSA ~56 Ų, cLogP ~2.8) is consistent with both oral bioavailability and potential CNS penetration, enabling broad in vivo profiling across multiple therapeutic indications.

Structure-Activity Relationship (SAR) Expansion Around the N-2 Pyridinylmethyl Vector in the Pyridazinone Series

The compound serves as a defined reference point for systematic SAR studies exploring the effect of N-2 heteroarylalkyl substituent variation (pyridin-3-ylmethyl vs. pyridin-2-ylmethyl vs. pyridin-4-ylmethyl vs. other heteroarylmethyl groups) on target potency, selectivity, and ADME properties. The commercial availability of positional isomers (e.g., the pyridin-4-ylmethyl analog) enables direct comparative studies to quantify the contribution of pyridine nitrogen geometry to kinase hinge-binding and COX-2 selectivity . The ethoxy group provides a metabolically tractable handle (O-dealkylation) that can be used to assess CYP450-mediated clearance mechanisms in vitro.

Quote Request

Request a Quote for 6-(4-ethoxyphenyl)-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.